molecular formula C13H12ClN3O2 B11788960 2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one

2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one

Cat. No.: B11788960
M. Wt: 277.70 g/mol
InChI Key: VNMINBSIWBSGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 724726-05-0) is a pyrrolo[3,2-c]pyridinone derivative featuring a 2-chloro-5-methoxy-substituted pyridinyl group. Key properties include:

  • Molecular Formula: C₁₂H₁₀ClN₃O
  • Molecular Weight: 247.68 g/mol
  • Melting Point: >275°C (decomposition)
  • Storage: Stable under inert atmosphere (N₂/Ar) at 2–8°C .

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

2-(2-chloro-5-methoxypyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C13H12ClN3O2/c1-19-11-6-16-12(14)5-7(11)10-4-8-9(17-10)2-3-15-13(8)18/h4-6,17H,2-3H2,1H3,(H,15,18)

InChI Key

VNMINBSIWBSGRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1C2=CC3=C(N2)CCNC3=O)Cl

Origin of Product

United States

Preparation Methods

One-Pot Tandem Reactions

Recent patents describe tandem cyclization-coupling reactions to streamline synthesis. For instance, reacting 2-chloro-5-methoxyisonicotinic acid with propargylamine under Cu(I) catalysis generates the pyrrolopyridinone core while simultaneously introducing the pyridine moiety. This method reduces purification steps but requires stringent temperature control (60–80°C).

Reductive Amination Approaches

Condensation of 4-chloro-5-methoxypyridine-2-carbaldehyde with pyrrolidinone derivatives, followed by hydrogenation (H₂, Pd/C), offers a modular route. However, this method struggles with stereochemical outcomes and lower yields (~50%).

Critical Analysis of Methodologies

Method Advantages Limitations
Suzuki CouplingHigh regioselectivity; scalableRequires pre-functionalized boronic acids
Tandem CyclizationFewer steps; time-efficientLimited substrate scope; moderate yields
Reductive AminationModular; avoids harsh conditionsLow yields; stereochemical complications

Industrial-Scale Considerations

For large-scale production, the Suzuki coupling route is favored due to its reproducibility and compatibility with continuous flow reactors. Key industrial parameters include:

  • Catalyst Loading : 0.5–1.0 mol% Pd to minimize costs.

  • Solvent Recovery : DMF is distilled and reused to reduce waste.

  • Purity Standards : HPLC purity >99% is achieved via crystallization from ethanol/water .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group with an amine would yield an amino derivative.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an allosteric modulator of muscarinic receptors, particularly the M4 subtype. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand, offering a pathway for developing drugs with fewer side effects compared to traditional agonists or antagonists.

Case Study: Muscarinic Receptor Modulation

Research indicates that compounds similar to 2-(2-Chloro-5-methoxypyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one exhibit significant modulation of M4 receptors, leading to potential therapeutic applications in treating conditions such as schizophrenia and other cognitive disorders .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The structural features allow for interactions with various biological targets involved in cancer cell proliferation and survival.

Case Study: Antitumor Activity

In vitro assays have demonstrated that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This highlights the potential for further development into anticancer agents .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may help protect neuronal cells from damage.

Case Study: Neuroprotection in Animal Models

Studies on animal models of Alzheimer’s disease have shown that similar compounds can improve cognitive function and reduce neuronal loss, suggesting a possible therapeutic role for this compound in neurodegenerative disorders .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Pharmacological StudiesAllosteric modulation of M4 muscarinic receptors
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsImproves cognitive function in neurodegenerative models

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity, while the pyrrolopyridine moiety can interact with hydrophobic pockets in the target protein. This can lead to inhibition or activation of the target, depending on the specific interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrrolo[3,2-c]pyridinone vs. Thieno[3,2-c]pyridinone

The substitution of the pyrrolo ring (N-containing) with a thieno ring (S-containing) significantly alters electronic properties and binding affinities. For example:

  • Pyrrolo derivatives generally show higher melting points (>275°C vs. 219–250°C for thieno analogs), likely due to enhanced π-π stacking and intermolecular interactions .

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups
Compound Substituent Key Properties Biological Activity
Target Compound 2-Chloro-5-methoxy High melting point (>275°C), lipophilic MK-2/CDC7 inhibition
Compound 26 (Ev1) 4-Chlorophenyl Mp 219–221°C, moderate yield (80%) PTP4A3 phosphatase inhibition
Compound 27 (Ev1) 4-Trifluoromethylphenyl Mp 227–229°C, enhanced metabolic stability PTP4A3 inhibition
CAS 724711-21-1 (Ev15) 2-(Quinolin-3-yl) N/A Broad-spectrum kinase inhibition
  • Chloro and Methoxy Groups : Enhance target selectivity in kinase inhibition due to optimal steric and electronic profiles .
  • Trifluoromethyl Groups : Increase lipophilicity and metabolic stability, as seen in Compound 27 .
  • Quinolinyl Substituents: Expand binding pocket interactions, improving potency against kinases .

Biological Activity

The compound 2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one is a member of the pyrrolopyridine class of compounds, which have garnered attention due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C12H12ClN3O
  • Molecular Weight : 247.69 g/mol
  • IUPAC Name : this compound

Research indicates that compounds in this class may act as allosteric modulators of various receptors, particularly muscarinic receptors. The specific interactions and binding affinities can influence downstream signaling pathways, which are crucial for their biological effects.

Pharmacological Effects

  • Neuroprotective Properties :
    • Studies have shown that similar compounds can protect dopaminergic neurons from neurodegeneration. For instance, D3 dopamine receptor agonists have demonstrated significant neuroprotective effects in models of Parkinson's disease .
  • Antidepressant Activity :
    • Compounds structurally related to pyrrolopyridines have been associated with antidepressant effects through modulation of neurotransmitter systems. The ability to enhance serotonin and norepinephrine levels contributes to these effects.
  • Anticancer Potential :
    • Some derivatives of pyrrolopyridines exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Dopamine Receptor Modulation :
    • A study highlighted the selective agonistic activity at the D3 receptor by structurally similar compounds, which could be leveraged for therapeutic strategies in neuropsychiatric disorders .
  • In Vitro Studies :
    • In vitro assays demonstrated that related compounds could significantly inhibit tumor growth in breast cancer cell lines, suggesting a potential role in cancer therapy.

Data Table: Biological Activities and Potencies

Activity TypeAssay TypeCompound ReferenceEC50 (nM)Emax (%)
D3 Receptor Agonismβ-arrestin assay1710 ± 150102 ± 4.2
CytotoxicityMTT Assay1278 ± 6236 ± 3.1
NeuroprotectionNeuronal survival1Not reportedNot reported

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-chloro-5-methoxypyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, and how do reaction conditions influence yield?

The synthesis of pyrrolopyridine derivatives typically involves cyclization reactions. For example, base-assisted cyclization of hydroxy-pyrrol-2-ones with aryl amines or phenols can yield structurally similar compounds (e.g., 46–63% yields for 5-aryl-substituted dihydro-2H-pyrrol-2-ones) . Key variables include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) improve cyclization efficiency.
  • Catalyst/base choice : K2_2CO3_3 or Cs2_2CO3_3 in DMF or DMSO enhances nucleophilic substitution.
  • Protecting groups : Methoxyethyl or methyl groups on the pyrrolidine nitrogen may stabilize intermediates .

Q. How can nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) resolve structural ambiguities in this compound?

  • 1H NMR : Signals for the pyridine ring protons (δ 7.5–8.5 ppm) and pyrrolidine NH (δ ~10 ppm) confirm the core structure. Methoxy groups appear as singlets at δ ~3.8 ppm .
  • 13C NMR : Carbonyl peaks (C=O) at ~165–170 ppm and aromatic carbons at 110–150 ppm verify substitution patterns.
  • HRMS : Molecular ion clusters (e.g., [M+H]+) must match theoretical exact mass (C14_{14}H13_{13}ClN3_3O2_2: 302.06 g/mol) to rule out impurities .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to kinase targets (e.g., JAK2 or CDK2)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonding with hinge regions (e.g., pyridine N as H-bond acceptor) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy) with IC50_{50} values from kinase inhibition assays .

Q. How do structural modifications (e.g., chloro to fluoro substitution) impact solubility and metabolic stability?

  • LogP calculations : Chloro groups increase hydrophobicity (LogP ~2.5), whereas methoxy groups improve solubility. Fluorination may reduce metabolic oxidation (CYP450-mediated) but lower LogD .
  • In vitro assays : Use HepG2 microsomes to measure intrinsic clearance. Compare half-life (t1/2_{1/2}) of chloro vs. fluoro analogs .

Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC50_{50}50​ values across assays)?

  • Standardize assay conditions : Control variables like ATP concentration (e.g., 10 µM for kinase assays), temperature (25°C vs. 37°C), and cell passage number .
  • Orthogonal validation : Confirm activity with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .

Experimental Design

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Rodent models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 1, 4, 8, 24 h. Measure Cmax_{max}, Tmax_{max}, and bioavailability using LC-MS/MS .
  • Tissue distribution : Quantify compound levels in liver, brain, and kidneys to assess blood-brain barrier penetration .

Q. How can researchers design a robust SAR study for derivatives of this compound?

  • Scaffold diversification : Synthesize analogs with:
    • R1 : Methoxy, ethoxy, or hydroxy groups.
    • R2 : H, methyl, or benzyl substituents on the pyrrolidine nitrogen .
  • Biological testing : Prioritize assays for kinase inhibition, cytotoxicity (CC50_{50} in HEK293 cells), and solubility (shake-flask method) .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound vary between studies (e.g., splitting patterns for pyrrolidine protons)?

  • Tautomerism : The enol-keto equilibrium in the pyrrolidinone ring can shift under acidic/basic conditions, altering splitting patterns .
  • Solvent effects : DMSO-d6_6 vs. CDCl3_3 may differentially shield NH protons, causing signal broadening .

Q. How to reconcile discrepancies in reported melting points (e.g., 138–211°C for analogs)?

  • Polymorphism : Crystallize the compound from different solvents (e.g., EtOAc vs. MeOH) to isolate stable vs. metastable forms .
  • Purity : Use HPLC (≥98% purity) to eliminate impurities that depress melting points .

Methodological Recommendations

5.1 Best practices for characterizing this compound’s stability under physiological conditions:

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h. Monitor degradation via UPLC .
  • Light sensitivity : Store solutions in amber vials; assess photodegradation under UV (λ = 254 nm) for 48 h .

5.2 How to validate the compound’s mechanism of action in kinase inhibition:

  • ATP competition assay : Measure IC50_{50} at varying ATP concentrations (1–100 µM). A right-shifted curve confirms ATP-competitive binding .
  • Western blotting : Quantify phosphorylation levels of downstream targets (e.g., STAT3 for JAK2 inhibitors) in treated vs. untreated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.